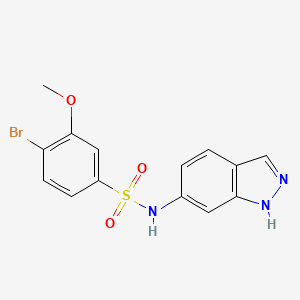

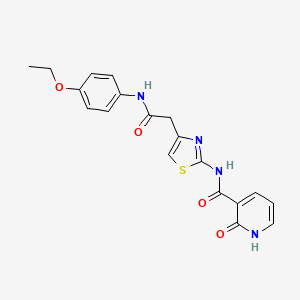

N1-((1-hydroxycyclopentyl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a cyclopentyl group, which is a cycloalkane with a five-membered ring, and an oxalamide group, which is a type of carbamate ester .

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process would depend on the specific reactions and conditions used.Molecular Structure Analysis

The structure of the compound would be influenced by the sp3 hybridization of the pyrrolidine ring, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, also contributes to the three-dimensional coverage of the molecule .Chemical Reactions Analysis

The reactivity of the compound would be influenced by the pyrrolidine ring and its derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the pyrrolidine ring and its derivatives . The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane .Scientific Research Applications

Inhibition of Glycolic Acid Oxidase

A study by Rooney et al. (1983) explored a series of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, potent competitive inhibitors of glycolic acid oxidase (GAO), which may relate to the chemical structure of interest. Chronic oral administration of these derivatives significantly reduced urinary oxalate levels in ethylene glycol-fed rats, suggesting a potential application in metabolic disorders related to oxalate accumulation (Rooney et al., 1983).

Neuroprotective Effects

Heikkila et al. (1984) investigated the protective effects of monoamine oxidase inhibitors against the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), a compound structurally related to the oxalamide derivative. The study's findings suggest potential applications in mitigating neurodegenerative conditions like Parkinson's disease (Heikkila et al., 1984).

Polyamine Analogue-Induced Programmed Cell Death

Research by Ha et al. (1997) on a polyamine analogue, N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), demonstrated its ability to induce programmed cell death (PCD) in certain cell types. This study suggests possible applications in cancer therapy, where selective cytotoxicity towards cancer cells is crucial (Ha et al., 1997).

Histone Deacetylase Inhibitors

Mai et al. (2004) synthesized and studied a series of 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as histone deacetylase inhibitors. These compounds have potential applications in epigenetic therapy, particularly in treating cancers where histone deacetylation plays a role in tumor progression (Mai et al., 2004).

Neuroprotection in Parkinson's Disease

Amazzal et al. (2007) demonstrated that the natural polyphenol mangiferin protected N2A cells against cytotoxicity induced by MPP+, a compound related to MPTP. This study indicates a potential application in therapies for neurodegenerative diseases like Parkinson's disease, where oxidative stress is a significant factor (Amazzal et al., 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c22-15-7-4-10-21(15)14-6-3-5-13(11-14)20-17(24)16(23)19-12-18(25)8-1-2-9-18/h3,5-6,11,25H,1-2,4,7-10,12H2,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJHDDMMISMFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)

![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2706749.png)

![N-ethyl-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2706753.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2706756.png)

![N-(4-ethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2706760.png)

![2-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2706764.png)

![5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one](/img/structure/B2706765.png)